molecular formula C7H6FNO3 B14770764 2-Amino-5-fluoro-4-hydroxybenzoic acid

2-Amino-5-fluoro-4-hydroxybenzoic acid

Cat. No.: B14770764
M. Wt: 171.13 g/mol
InChI Key: IQTGQIRFCZRWCI-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-hydroxybenzoic acid is a high-value fluorinated benzoic acid derivative intended for research and development applications. This compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry. Fluorinated benzoic acids are crucial scaffolds in the development of active pharmaceutical ingredients (APIs) and novel materials . The strategic incorporation of a fluorine atom on an aromatic ring system, as seen in related compounds like 5-fluoro-PAS (para-aminosalicylic acid), is a established method to fine-tune the pharmacokinetic properties of drug candidates. This modification can significantly slow metabolic degradation, for instance by reducing the rate of N-acetylation, thereby improving the compound's exposure and efficacy in biological systems . As a multi-functional molecule featuring an aromatic amine, a phenol, and a carboxylic acid, it offers several sites for chemical modification, making it a valuable intermediate for constructing more complex molecules. Researchers can leverage this compound in the synthesis of potential therapeutics, such as new anti-tuberculosis agents inspired by fluorinated PAS analogs , or in the creation of specialized polymers and liquid crystals . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. All technical information is supported by Certificates of Analysis (COA). For specific storage and handling requirements, please refer to the provided Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-amino-5-fluoro-4-hydroxybenzoic acid

InChI

InChI=1S/C7H6FNO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,9H2,(H,11,12)

InChI Key

IQTGQIRFCZRWCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)O)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Amino 5 Fluoro 4 Hydroxybenzoic Acid and Analogues

Classical Multi-Step Synthesis Pathways

Traditional synthetic routes to 2-Amino-5-fluoro-4-hydroxybenzoic acid and its analogues have relied on robust, multi-step sequences. These methods, while effective, often involve harsh reaction conditions and multiple intermediate stages.

Condensation-Cyclization-Oxidation Sequences from Aniline (B41778) Derivatives

A prevalent strategy for the synthesis of aminobenzoic acids involves a three-step sequence starting from appropriately substituted anilines. This method is exemplified by the synthesis of analogues such as 2-amino-5-fluorobenzoic acid and 2-amino-3-fluorobenzoic acid. orgsyn.orggoogle.com A plausible pathway to this compound would likely start from 4-fluoro-3-aminophenol.

The general sequence involves:

Condensation: The substituted aniline is condensed with a reagent like chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an N-aryl-2-(hydroxyimino)acetamide intermediate. google.com

Cyclization: This intermediate undergoes acid-catalyzed cyclization, typically using concentrated sulfuric acid, to form a substituted isatin (B1672199) (an indole-2,3-dione). orgsyn.orggoogle.com

Oxidative Cleavage: The resulting isatin is then subjected to oxidative cleavage, often with hydrogen peroxide under alkaline conditions, to open the five-membered ring and yield the desired aminobenzoic acid. orgsyn.orggoogle.com

For the synthesis of the specific target compound, this compound, the starting material would ideally be 5-fluoro-4-hydroxyisatin. The final oxidative cleavage would then yield the desired product.

Table 1: Representative Condensation-Cyclization-Oxidation Synthesis of a Fluorinated Anthranilic Acid Analogue

StepReactantsReagentsProductTypical Yield
1. Condensation2-fluoroanilineChloral hydrate, Hydroxylamine hydrochlorideN-(2-fluorophenyl)-2-(hydroxyimino)acetamide~86% orgsyn.org
2. CyclizationN-(2-fluorophenyl)-2-(hydroxyimino)acetamideConcentrated H₂SO₄7-FluoroisatinNot specified orgsyn.org
3. Oxidation7-FluoroisatinH₂O₂, NaOH2-Amino-3-fluorobenzoic acid84-96% orgsyn.org

Catalytic Reduction and Oxidation of Nitro Precursors

Another established method involves the catalytic reduction of a nitro group to an amine, often followed by the oxidation of another substituent, such as a methyl group, to a carboxylic acid. A relevant example is the synthesis of 5-fluoroanthranilic acid from 2-methyl-4-fluoronitrobenzene. google.com

A hypothetical route to this compound using this strategy could start from 2-fluoro-4-hydroxy-5-nitrotoluene. The process would entail:

Catalytic Hydrogenation: The nitro group of the precursor is selectively reduced to an amino group using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

Oxidation: The methyl group of the resulting aminotoluene derivative is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).

The challenge in this route lies in the potential for the oxidizing agent to affect the sensitive amino and hydroxyl groups on the aromatic ring, which may necessitate the use of protecting groups.

Table 2: Catalytic Reduction and Oxidation Approach for a Fluorinated Anthranilic Acid Analogue

StepStarting MaterialReagents/CatalystIntermediate/ProductKey Transformation
1. Reduction2-methyl-4-fluoronitrobenzeneRaney Nickel, H₂5-fluoro-2-aminotoluene-NO₂ → -NH₂ google.com
2. Oxidation5-fluoro-2-aminotolueneKMnO₄5-fluoroanthranilic acid-CH₃ → -COOH google.com

Nitration-Reduction-Hydrolysis Routes

This pathway is a cornerstone of aromatic chemistry for introducing amino and carboxyl groups. For this compound, a plausible precursor would be 2-fluoro-4-hydroxybenzoic acid.

The synthetic sequence would be as follows:

Nitration: The starting benzoic acid derivative is nitrated to introduce a nitro group onto the aromatic ring. The position of nitration is directed by the existing substituents. For 2-fluoro-4-hydroxybenzoic acid, nitration is expected to occur at the 5-position, yielding 2-fluoro-4-hydroxy-5-nitrobenzoic acid.

Reduction: The nitro group of the resulting nitrobenzoic acid is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., with H₂/Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in acidic medium.

Hydrolysis (if applicable): If the carboxylic acid was protected as an ester during the nitration or reduction steps, a final hydrolysis step would be required to liberate the free carboxylic acid.

The direct nitration of 2-fluoro-4-hydroxybenzoic acid is a key step, and the conditions would need to be carefully controlled to achieve selective mononitration and avoid side reactions.

Modern and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. These modern approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and sometimes, enhanced product purity compared to conventional heating methods.

For the synthesis of this compound and its analogues, microwave technology could be applied to several of the classical steps:

Condensation and Cyclization Reactions: Microwave heating can significantly speed up the formation of heterocyclic intermediates like isatins.

Oxidation and Reduction Steps: Certain microwave-assisted oxidation and reduction protocols could offer faster and more efficient alternatives to traditional methods.

Esterification and Hydrolysis: These reactions are also known to be accelerated under microwave irradiation.

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex organic molecules. The goal is to minimize the environmental impact of chemical processes by focusing on aspects such as atom economy, use of renewable feedstocks, and avoidance of toxic reagents and solvents.

In the context of synthesizing this compound, green chemistry principles can be incorporated in several ways:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a key focus.

Energy Efficiency: The use of energy-efficient techniques like microwave synthesis contributes to the greenness of a synthetic route.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a fundamental principle.

Biosynthetic methods, which utilize enzymes or whole microorganisms to carry out chemical transformations, represent an advanced application of green chemistry. While the biosynthesis of this specific compound may not be established, the broader field of biocatalysis offers promising avenues for the future production of aminobenzoic acids and their derivatives from renewable resources. biosynth.com

Chemical Reactivity and Derivatization Studies of 2 Amino 5 Fluoro 4 Hydroxybenzoic Acid

Reaction Mechanisms Involving Functional Groups

The functional groups of 2-amino-5-fluoro-4-hydroxybenzoic acid are susceptible to a range of chemical modifications, allowing for the synthesis of diverse derivatives.

The hydroxyl group of this compound, being part of a phenol-like structure, is susceptible to oxidation. While direct oxidative studies on this specific molecule are not extensively documented, analogies can be drawn from the well-established chemistry of aminophenols. The oxidation of aminophenols can be a complex process, often leading to the formation of quinone-imine or polymeric structures. For instance, the aerobic oxidation of 2-aminophenol (B121084), catalyzed by copper(II) complexes, is known to yield 2-aminophenoxazine-3-one. rsc.orgiitkgp.ac.in This transformation proceeds through the formation of a substrate-catalyst adduct, leading to the generation of a substrate radical which then promotes dioxygen activation. rsc.org

In the case of this compound, the presence of the electron-withdrawing fluorine and carboxylic acid groups would likely influence the oxidation potential of the hydroxyl group. The specific reaction products would depend on the oxidizing agent and reaction conditions employed.

Reactant ClassReagent ExamplePotential Product ClassReaction Conditions
AminophenolsOxygen (air) with Cu(II) catalystPhenoxazinonesAerobic, catalytic
AminophenolsStrong oxidizing agentsQuinone-imines, Polymeric materialsVaries with reagent

The amino group in this compound is in its reduced form. Further reduction of the amino group itself is not a common transformation. However, the synthesis of this compound often involves the reduction of a corresponding nitro compound, specifically 2-nitro-5-fluoro-4-hydroxybenzoic acid. This reduction is a crucial step in introducing the amino functionality.

The selective reduction of an aromatic nitro group in the presence of other functional groups is a well-established synthetic strategy. wikipedia.orgnih.gov Common methods for this transformation include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source, or the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. masterorganicchemistry.com For instance, the reduction of aromatic nitro compounds containing carboxylic acid and phenol (B47542) groups can be achieved selectively using zinc powder and hydrazine (B178648) glyoxylate (B1226380) at room temperature.

Another important reaction of the amino group is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents onto the aromatic ring. organic-chemistry.orgscirp.orgnih.gov

Reaction TypeReagentsIntermediate/ProductNotes
Nitro Group ReductionZn, Hydrazine glyoxylateAmino groupSelective for nitro group
Catalytic HydrogenationH2, Pd/CAmino groupCommon industrial method masterorganicchemistry.com
DiazotizationNaNO2, HClDiazonium saltVersatile intermediate organic-chemistry.org
Sandmeyer ReactionDiazonium salt, CuX (X=Cl, Br, CN)Aryl halide/nitrileSubstitution of amino group organic-chemistry.org

While direct nucleophilic substitution of the fluorine atom in this compound is not widely reported, related transformations provide insights. For example, in the synthesis of an immunoadjuvant, the deprotonated phenoxide of 2-fluoro-4-hydroxybenzoic acid acts as a nucleophile in a substitution reaction with a polyphosphazene. ossila.com Generally, nucleophilic aromatic substitution of fluoroarenes can be achieved with various nucleophiles, including amines, alcohols, and thiols, often requiring strong bases and elevated temperatures. nih.govnih.gov The high electronegativity of fluorine can make it a good leaving group in NAS reactions, as the rate-determining step is often the initial nucleophilic attack on the ring rather than the cleavage of the carbon-fluorine bond. masterorganicchemistry.com

NucleophileReaction ConditionsPotential Product
Alkoxides (e.g., NaOCH3)High temperature, polar aprotic solventMethoxy-substituted benzoic acid derivative
Amines (e.g., R2NH)Strong base, elevated temperatureAmino-substituted benzoic acid derivative
Thiolates (e.g., NaSR)High temperatureThioether-substituted benzoic acid derivative

Utility as a Versatile Synthetic Intermediate

The multiple functional groups of this compound make it a valuable building block in organic synthesis, serving as a precursor for more complex molecules and as a scaffold for the construction of heterocyclic systems.

Derivatives of anthranilic acid are widely recognized as important precursors in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.comekb.egijper.org The presence of the fluorine atom in this compound can be advantageous in drug design, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. For instance, fluorinated anthranilic diamides have been synthesized and evaluated as insecticides. nih.gov While specific examples utilizing this compound as a direct precursor for complex molecules are not abundant in the literature, its structural motifs are found in various bioactive compounds. The general synthetic utility of anthranilic acids suggests that this fluorinated analog could be employed in similar synthetic strategies to create novel fluorinated complex molecules. nih.gov

The ortho-disposition of the amino and carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. Similarly, the ortho-relationship of the amino and hydroxyl groups allows for the construction of other important heterocyclic rings.

Quinoline (B57606) Derivatives: Anthranilic acids are classical starting materials for the synthesis of quinoline and quinolone derivatives through reactions like the Niementowski quinoline synthesis, which involves the condensation of an anthranilic acid with a ketone or aldehyde. wikipedia.org These quinoline scaffolds are present in a wide array of medicinally important compounds. nih.govresearchgate.netnih.govpreprints.org The substitution pattern on the anthranilic acid, including the fluorine and hydroxyl groups, would be incorporated into the final quinoline structure, allowing for the synthesis of novel fluorinated and hydroxylated quinolines.

Benzoxazole Derivatives: The 2-aminophenol substructure within this compound is a key precursor for the synthesis of benzoxazoles. organic-chemistry.orgrsc.orgmdpi.com Benzoxazoles are an important class of heterocycles with diverse biological activities. organic-chemistry.org The general synthesis involves the condensation of a 2-aminophenol with a carboxylic acid, aldehyde, or other suitable one-carbon synthon, often under acidic or metal-catalyzed conditions. organic-chemistry.orgmdpi.com For example, 2-aminophenols react with β-diketones in the presence of a Brønsted acid and copper iodide to yield 2-substituted benzoxazoles. organic-chemistry.org Another approach involves the reaction of 2-aminophenols with a cyanating agent to form 2-aminobenzoxazoles. nih.govacs.org The fluorine and carboxylic acid substituents on the this compound backbone would be retained in the resulting benzoxazole, providing a route to highly functionalized heterocyclic compounds.

Heterocyclic SystemKey Precursor MoietyTypical Co-reactant
Quinolines2-Amino-benzoic acidKetones, Aldehydes
Benzoxazoles2-Amino-phenolCarboxylic acids, Aldehydes, β-Diketones
2-Aminobenzoxazoles2-Amino-phenolCyanating agents

Intermolecular Interactions and Supramolecular Assembly

The molecular structure of this compound is rich in functional groups capable of forming strong and directional intermolecular contacts. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The amino group (-NH₂) and the hydroxyl group (-OH) also serve as effective hydrogen bond donors, while the nitrogen, oxygen, and fluorine atoms can all act as hydrogen bond acceptors. These interactions are fundamental to the formation of stable, three-dimensional supramolecular architectures.

Hydrogen bonds are the most significant intermolecular interactions governing the crystal structure of this compound. The presence of multiple donor and acceptor sites allows for the formation of a complex and robust hydrogen-bonding network.

Carboxylic Acid Dimers: A common and highly stable motif for carboxylic acids is the formation of centrosymmetric dimers through a pair of O—H···O hydrogen bonds between the carboxyl groups of two molecules. This interaction typically results in a characteristic R²₂(8) ring motif in graph-set notation.

Intramolecular Hydrogen Bonding: An intramolecular N—H···O hydrogen bond is expected between the amino group at the C2 position and the carbonyl oxygen of the adjacent carboxylic acid. This type of interaction forms a stable six-membered S(6) ring, which contributes to the planarity of the molecule.

Intermolecular N—H···O/F and O—H···O/F Bonds: The amino and hydroxyl groups can participate in further intermolecular hydrogen bonding. The hydrogen atoms of the -NH₂ and -OH groups can form bonds with the oxygen atoms of the carboxyl or hydroxyl groups, or with the fluorine atom of neighboring molecules. For instance, in the closely related compound 2-Amino-5-fluorobenzoic acid, which lacks the 4-hydroxy group, molecules are linked by O—H···O hydrogen bonds into inversion-related dimers. nih.gov Additionally, weak N—H···F hydrogen bonds are observed. nih.govresearchgate.net The presence of the additional hydroxyl group in this compound would introduce further possibilities for such networking.

Table 1: Potential Hydrogen Bond Interactions in this compound This table is illustrative of expected interactions based on functional groups and data from analogous compounds.

Donor (D-H)Acceptor (A)Interaction TypeTypical Motif
-COOHO=C-IntermolecularR²₂(8) Dimer
-NH₂O=C-IntramolecularS(6) Ring
-NH₂-FIntermolecularChain/Sheet
-OH (hydroxyl)O=C- / -OH / -FIntermolecularChain/Sheet

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In the context of this compound, the fluorine atom can participate in such interactions, although fluorine is the weakest of the halogens in forming halogen bonds. More commonly, short contacts involving fluorine are observed, which are attractive electrostatic interactions.

The planar aromatic ring of this compound allows for the formation of π–π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can be either face-to-face or offset (displaced face-to-face).

In the analogous 2-Amino-5-fluorobenzoic acid, aromatic π–π stacking interactions are a key feature of the crystal structure, with a reported centroid–centroid separation of 3.5570 Å. nih.govresearchgate.net This distance is typical for stabilizing π–π interactions. The electron-withdrawing nature of the fluorine, carboxyl, and hydroxyl groups, and the electron-donating nature of the amino group, create a non-uniform electron distribution in the aromatic ring, which can influence the geometry and strength of these stacking interactions. These forces, while generally weaker than hydrogen bonds, are crucial in organizing the molecules into layered or columnar structures within the crystal lattice.

Table 2: Summary of Intermolecular Interactions in the Analogous 2-Amino-5-fluorobenzoic acid Data from Sreenivasa et al. nih.govresearchgate.net

Interaction TypeDescriptionMeasured Distance (Å)
Hydrogen Bond (O-H···O)Carboxylic acid dimer formationD···A distance: 2.6279
Hydrogen Bond (N-H···F)Weak intermolecular linkageD···A distance: 3.3646
Halogen Contact (F···F)Short intermolecular contact2.763
π–π StackingAromatic ring interactionCentroid-Centroid: 3.5570

Based on a comprehensive search of available scientific literature, detailed computational chemistry and theoretical investigation data specifically for the compound This compound are not available. Published research containing the specific quantum chemical calculations, conformational analyses, electronic structure properties, and spectroscopic predictions as outlined in the request could not be located for this exact molecule.

While computational studies, including Density Functional Theory (DFT) calculations, conformational analysis, and spectroscopic simulations, have been conducted on structurally similar molecules such as 2-Amino-5-fluorobenzoic acid and 2-Fluoro-4-hydroxybenzoic acid, the strict requirement to focus solely on this compound prevents the inclusion of data from these related compounds.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for each outlined section and subsection for "this compound" at this time.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Fluoro 4 Hydroxybenzoic Acid

Spectroscopic Property Prediction and Validation

UV-Visible Absorption Spectra Modeling

The modeling of UV-Visible absorption spectra is a powerful computational tool used to predict and interpret the electronic transitions of a molecule. This is typically achieved using Time-Dependent Density Functional Theory (TD-DFT), which calculates the excitation energies and oscillator strengths corresponding to the absorption of light.

For a molecule like 2-Amino-5-fluoro-4-hydroxybenzoic acid, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π*. These transitions are influenced by the interplay of the aromatic ring and its substituents: the electron-donating amino (-NH2) and hydroxyl (-OH) groups, and the electron-withdrawing fluoro (-F) and carboxylic acid (-COOH) groups. The solvent environment also plays a crucial role in the position and intensity of absorption bands, and computational models can simulate these effects. While specific data for this compound is not available, studies on other substituted benzoic acids have successfully used TD-DFT to correlate calculated spectra with experimental results. researchgate.netresearchgate.netnih.gov

Advanced Computational Techniques

Advanced computational methods provide deeper insights into the electronic structure and bonding of a molecule beyond standard quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a method used to study the delocalization of electron density within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the case of this compound, NBO analysis would reveal key intramolecular interactions. For instance, it would likely show significant delocalization from the lone pairs of the oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, into the π* orbitals of the benzene (B151609) ring. This delocalization contributes to the stability of the molecule. A study on the related compound, 2-amino-5-fluorobenzoic acid, performed NBO analysis to understand various intramolecular interactions that are responsible for the stabilization of the molecule. nih.gov Similar interactions would be expected in this compound, with additional contributions from the hydroxyl group.

Table 1: Hypothetical NBO Analysis Results for this compound (This table is illustrative and not based on actual published data for this specific compound)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N)π* (C-C)High
LP (O) of OHπ* (C-C)High
π (C-C)π* (C=O)Moderate
LP (O) of COOHσ* (C-C)Low

Atoms in Molecules (AIM) Theory for Electron Density Topology

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to characterize chemical bonding. Key parameters derived from AIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs). The values of these parameters indicate the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond).

For this compound, AIM analysis could provide quantitative information about the strength of the various covalent bonds (C-C, C-N, C-O, C-F) and any intramolecular hydrogen bonds. For example, an intramolecular hydrogen bond might be expected between the hydroxyl group and the adjacent carboxylic acid group, or between the amino group and the fluorine atom. AIM would characterize the strength and nature of these interactions.

Computational Studies of Solvation Effects

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

For this compound, studying solvation effects would be crucial for accurately predicting its UV-Vis spectrum, acidity (pKa), and conformational preferences in different solvents. The solubility and reactivity of the molecule are intrinsically linked to its interactions with solvent molecules.

Mechanistic Insights from Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing information that can be difficult to obtain experimentally.

Transition State Analysis and Reaction Pathways

Transition state theory is used to calculate the energy barriers of chemical reactions. By locating the transition state structure on the potential energy surface, the activation energy for a particular reaction can be determined. This allows for the prediction of reaction rates and the identification of the most favorable reaction pathway.

For this compound, this type of analysis could be applied to study its reactivity in various chemical transformations. For example, the mechanism of its synthesis or its potential metabolic pathways could be investigated. This would involve identifying the reactants, products, and all intermediate and transition state structures along the reaction coordinate.

Proton-Coupled Electron Transfer (PCET) Mechanism Elucidation

The investigation into the Proton-Coupled Electron Transfer (PCET) mechanism of this compound is primarily rooted in computational chemistry, as direct experimental kinetic studies on this specific molecule are not extensively available in the current body of scientific literature. Theoretical investigations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of this molecule. These studies help in elucidating the probable pathways for the transfer of a proton and an electron from the phenolic hydroxyl group, a process fundamental to the antioxidant activity of many phenolic compounds.

The PCET mechanism is critical in various chemical and biological processes, including antioxidant action, enzymatic catalysis, and photosynthesis. For a molecule like this compound, the presence of multiple functional groups—an amino group (-NH2), a fluoro group (-F), a hydroxyl group (-OH), and a carboxylic acid group (-COOH)—on the benzene ring introduces a complex interplay of electronic effects that modulate its reactivity. These substituents influence the thermodynamics of the key steps in PCET, namely Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Computational models are employed to calculate several key thermodynamic parameters that help in predicting the favored PCET pathway. These parameters include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation.

Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP suggests a greater propensity for electron donation.

Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the radical cation.

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the anion. A lower PA indicates a more acidic proton.

Electron Transfer Enthalpy (ETE): The enthalpy change for the electron transfer from the phenoxide anion.

The relative values of these parameters, influenced by the electronic nature of the substituents, determine the operative mechanism. The amino group at the 2-position is a strong electron-donating group (EDG) through resonance, which is expected to decrease both the BDE of the 4-hydroxyl group and the IP of the molecule. The fluoro group at the 5-position is an electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance. The carboxylic acid group at the 1-position is a deactivating, electron-withdrawing group.

Theoretical studies on substituted phenols have established that electron-donating groups generally lower the BDE and IP, favoring the HAT and SET-PT pathways. Conversely, electron-withdrawing groups tend to increase the BDE but decrease the PA, making the SPLET mechanism more favorable, especially in polar solvents.

Given the substitution pattern of this compound, a nuanced situation arises. The potent electron-donating amino group ortho to the hydroxyl group is expected to significantly stabilize the resulting phenoxyl radical through resonance and potentially intramolecular hydrogen bonding. This would lower the O-H BDE, making the HAT mechanism a plausible pathway.

To illustrate the influence of these substituents, the following table presents DFT-calculated values for BDE, IP, and PA for phenol (B47542) and related substituted phenols. While these values are not for the exact target molecule, they provide a basis for understanding the expected electronic effects.

CompoundSubstituentBDE (kcal/mol)IP (eV)PA (kcal/mol)
Phenol-H87.58.51349.4
4-Aminophenol4-NH277.97.55354.8
4-Fluorophenol4-F85.48.63344.2
4-Hydroxybenzoic acid4-COOH89.28.78338.1

Note: These values are representative and sourced from various computational studies. The exact values can vary depending on the level of theory and basis set used in the calculations.

Based on these analogous data, for this compound:

The amino group is expected to significantly lower the BDE and IP, promoting HAT and making the initial electron transfer in SET-PT more favorable.

The fluoro group has a more modest effect, slightly increasing the BDE and IP due to its inductive electron withdrawal, which would slightly disfavor HAT and SET-PT.

The carboxylic acid group , being electron-withdrawing, would likely increase the BDE and IP but would also increase the acidity of the phenolic proton (lower PA), potentially favoring the SPLET pathway, particularly in basic media where deprotonation is more facile.

The interplay of these effects suggests that the dominant PCET mechanism for this compound could be context-dependent, particularly on the solvent polarity and pH of the environment. In nonpolar solvents, the HAT mechanism is often favored for phenolic antioxidants. In polar, protic solvents, the SPLET mechanism can become more competitive, especially if the pH is high enough to facilitate the initial proton loss.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 2-Amino-5-fluoro-4-hydroxybenzoic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The presence of amino (-NH₂), hydroxyl (-OH), carboxylic acid (-COOH), and fluoro (-F) groups, in addition to the benzene (B151609) ring, results in a complex and informative spectrum.

Key vibrational modes include the O-H stretching of the carboxylic acid, which typically appears as a broad band in the 2500-3300 cm⁻¹ region due to hydrogen bonding. The phenolic O-H stretch is expected around 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine are anticipated as two distinct bands in the 3300-3500 cm⁻¹ range. The C=O stretching of the carboxylic acid group is a strong, prominent band typically found between 1680 and 1710 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-F stretching vibration usually appears as a strong band in the 1000-1400 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad, Strong
O-H Stretch (Phenolic)3200-3600Medium
N-H Stretch (Amine)3300-3500Medium (two bands)
C=O Stretch (Carboxylic Acid)1680-1710Strong
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-F Stretch1000-1400Strong
O-H Bend (Carboxylic Acid)1300-1440Medium
N-H Bend (Amine)1550-1650Medium
C-O Stretch (Carboxylic Acid)1210-1320Strong
C-N Stretch1250-1350Medium

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on the non-polar bonds and symmetric vibrations within the molecule. The aromatic ring vibrations are often more prominent in the Raman spectrum. The symmetric C=C stretching of the benzene ring is expected to produce a strong Raman band. The C-F bond, while strongly absorbing in the IR, may show a weaker band in the Raman spectrum. The C=O stretching vibration is also observable in the Raman spectrum, though typically with lower intensity than in the FT-IR.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic Ring Breathing990-1010Strong
C=C Stretch (Aromatic)1580-1620Strong
C-H Bending (Aromatic)1000-1300Medium
C=O Stretch (Carboxylic Acid)1650-1700Medium
C-F Stretch1000-1400Weak to Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR studies provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Studies

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would display distinct signals for the aromatic protons and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The aromatic region would show two doublets corresponding to the two non-equivalent aromatic protons. The proton at C6 would likely appear as a doublet due to coupling with the fluorine atom at C5. The proton at C3 would also appear as a doublet, coupling to the fluorine at C5, though with a smaller coupling constant. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups will shield the aromatic protons, while the electron-withdrawing carboxylic acid and fluoro groups will deshield them. The exchangeable protons of the -NH₂, -OH, and -COOH groups will appear as broad singlets, and their chemical shifts can be concentration and temperature dependent.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in DMSO-d₆

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-36.5 - 7.0dJ(H-F) ≈ 2-4
H-67.0 - 7.5dJ(H-F) ≈ 8-10
-NH₂4.5 - 5.5br s-
-OH (phenolic)9.0 - 10.0br s-
-COOH11.0 - 13.0br s-

¹³C NMR Studies

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. The carboxylic acid carbon (C=O) will be the most deshielded, appearing at the downfield end of the spectrum (around 170 ppm). The aromatic carbons will resonate in the 100-160 ppm region. The carbon atoms directly attached to the electronegative fluorine, oxygen, and nitrogen atoms will experience significant shifts. The C-F coupling will be observable, with the carbon directly bonded to fluorine (C-5) showing a large one-bond coupling constant (¹JCF) and other nearby carbons showing smaller two- and three-bond couplings.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) for this compound in DMSO-d₆

Carbon Predicted Chemical Shift (ppm) C-F Coupling Constant (Hz)
C-1 (-COOH)~170-
C-2 (-NH₂)140 - 150-
C-3110 - 120²JCF ≈ 20-25
C-4 (-OH)150 - 160³JCF ≈ 5-10
C-5 (-F)155 - 165¹JCF ≈ 240-260
C-6115 - 125²JCF ≈ 20-25
C-7 (aromatic C-H)100 - 110³JCF ≈ 5-10

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within the molecule. The presence of the benzene ring substituted with auxochromes (-NH₂, -OH) and a chromophore (-COOH) suggests that this compound will exhibit significant absorption in the ultraviolet region.

The UV-Vis absorption spectrum is expected to show multiple absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the amino and hydroxyl groups, which are strong electron-donating groups, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. The solvent polarity can also influence the position of these bands.

Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum would typically be a mirror image of the longest-wavelength absorption band. The fluorescence properties, including the quantum yield and lifetime, would be influenced by the nature of the substituents and the solvent environment. Intramolecular hydrogen bonding between the amino or hydroxyl group and the carboxylic acid group could also play a role in the photophysical properties of the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π→π* and n→π* transitions associated with the substituted benzene ring and its carbonyl, hydroxyl, and amino functional groups.

The benzene ring and the carboxylic acid group are the primary chromophores. Substituents like the amino (-NH2) and hydroxyl (-OH) groups act as auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The absorption spectrum of benzoic acid in aqueous solution typically shows two main bands, one around 270-280 nm and a more intense band near 230 nm. rsc.org The presence of the electron-donating amino and hydroxyl groups on the ring in this compound would likely cause significant red shifts of these bands. The nature of the solvent and the pH of the solution can also influence the spectrum by affecting the ionization state of the acidic carboxylic acid and phenolic hydroxyl groups, as well as the basic amino group. researchgate.netacademie-sciences.fr

Table 1: Expected UV-Visible Absorption Characteristics

Electronic Transition Expected Wavelength Range (nm) Associated Chromophore/Functional Group
π→π* 230 - 250 Benzenoid ring system
π→π* 280 - 320 Extended conjugation (ring + substituents)

Mass Spectrometric Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule would be expected to readily accept a proton, primarily on the basic amino group, to form the protonated molecular ion [M+H]⁺. In negative ion mode, it would lose a proton from the most acidic site, the carboxylic acid group, to form the deprotonated molecular ion [M-H]⁻. The specific ion observed would depend on the experimental conditions, particularly the pH of the solvent system. Analysis of related aminobenzoic acids frequently shows the formation of such protonated or deprotonated species. nih.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C7H6FNO3), the exact theoretical mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a very small margin of error (typically < 5 ppm), thus confirming the molecular formula.

Table 2: Theoretical Mass Data for HRMS Analysis

Ion Type Molecular Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺ C7H7FNO3⁺ 172.04045
[M-H]⁻ C7H5FNO3⁻ 170.02585

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

While a crystal structure for this compound is not available in the searched literature, extensive data exists for the closely related compound, 2-Amino-5-fluorobenzoic acid. researchgate.netnih.gov This data provides a strong basis for predicting the structural characteristics of the target molecule.

In the crystal structure of 2-Amino-5-fluorobenzoic acid, the molecule is nearly planar. nih.gov A key feature is the formation of inversion dimers, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This is a very common motif in the crystal structures of carboxylic acids. Additionally, the structure is stabilized by other interactions, including an intramolecular N-H···O hydrogen bond, weak intermolecular N-H···F hydrogen bonds, and π–π stacking interactions between the aromatic rings. researchgate.netnih.gov

It is highly probable that this compound would exhibit similar structural motifs. The additional hydroxyl group would provide another site for hydrogen bonding, potentially leading to a more complex and robust three-dimensional hydrogen-bonded network.

Table 3: Crystallographic Data for the Analog Compound 2-Amino-5-fluorobenzoic acid

Parameter Value Reference
Chemical Formula C7H6FNO2 nih.gov
Crystal System Monoclinic nih.gov
Space Group P21/c researchgate.net
a (Å) 4.9346 (2) nih.gov
b (Å) 11.7542 (6) nih.gov
c (Å) 11.9727 (5) nih.gov
β (°) 96.782 (3) nih.gov
Volume (ų) 689.58 (5) nih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used to analyze the bulk crystallinity of a material and to identify its crystalline phase. A PXRD experiment on a polycrystalline sample of this compound would produce a characteristic diffraction pattern, with peaks at specific 2θ angles. This pattern serves as a unique fingerprint for the crystalline form of the compound. While no experimental pattern is publicly available, a theoretical pattern could be calculated if single-crystal data were known. This technique is crucial for quality control, ensuring phase purity and consistency between different batches of the solid material.

Material Science Applications Derived from 2 Amino 5 Fluoro 4 Hydroxybenzoic Acid

Development of Liquid Crystalline Materials

There is no available scientific literature detailing the synthesis or characterization of liquid crystalline materials derived from 2-Amino-5-fluoro-4-hydroxybenzoic acid. Research in the field of liquid crystals often involves molecules with specific structural features, such as a rigid core and flexible terminal chains, that promote the formation of mesophases. While benzoic acid derivatives are commonly used as core structures in liquid crystals, specific studies on the incorporation of the this compound moiety into such materials have not been reported in the available literature.

Synthesis of Immunoadjuvants

No published research could be located that describes the use of this compound in the synthesis of immunoadjuvants. The development of immunoadjuvants involves the design and synthesis of molecules that can stimulate the immune system. While various organic molecules are investigated for these properties, there is no indication in the current scientific record that this compound has been explored for this purpose.

Future Directions and Emerging Research Avenues for 2 Amino 5 Fluoro 4 Hydroxybenzoic Acid Chemistry

Exploration of Novel Synthetic Methodologies

The development of innovative synthetic routes is crucial for accessing 2-Amino-5-fluoro-4-hydroxybenzoic acid and its derivatives with greater efficiency and control. Current research focuses on overcoming the limitations of traditional methods, which may involve harsh conditions or limited substrate scope.

A significant frontier in the synthesis of complex molecules derived from this compound is the control of stereochemistry. While the parent molecule is achiral, its derivatization often introduces chiral centers, making stereoselective synthesis a critical area of development. Future research will likely focus on creating chiral derivatives for applications in pharmacology, where enantiomeric purity is often essential for therapeutic efficacy and safety.

Research in the broader field of fluorinated amino acids has demonstrated the value of stereoselective fluorination, and these principles can be extended to the synthesis of derivatives of this compound. mdpi.com The development of catalysts and chiral auxiliaries that can direct the formation of specific stereoisomers will be a key research focus. This could enable the synthesis of compounds with precisely controlled three-dimensional structures, potentially leading to more potent and selective biological activity.

Investigation of Advanced Functional Derivatives

The functional groups of this compound—the amine, carboxylic acid, hydroxyl group, and fluorine atom—provide multiple points for modification, allowing for the creation of a diverse library of derivatives. Future research will explore the synthesis of advanced derivatives to modulate the compound's physicochemical properties and biological activity. For example, derivatization of the amine or carboxylic acid groups can lead to the formation of amides, esters, and other functional groups, which can influence properties such as solubility, membrane permeability, and target binding affinity. mdpi.com

The fluorine atom, in particular, offers unique opportunities for creating advanced derivatives. mdpi.com Its high electronegativity and ability to form strong bonds with carbon can enhance metabolic stability and binding affinity to biological targets. mdpi.com Research into new fluorination methods will continue to be important for accessing novel fluorinated derivatives.

Derivative Class Potential Modification Site Potential Application
AmidesAmino GroupEnhanced metabolic stability, altered binding affinity
EstersCarboxylic Acid GroupProdrug design, improved membrane permeability
EthersHydroxyl GroupModulation of solubility and electronic properties
Heterocyclic DerivativesAmino and Carboxylic Acid GroupsNovel scaffolds for drug discovery

Integration with Machine Learning for Property Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules. researchgate.net In the context of this compound, ML models can be trained on existing data to predict the properties of novel derivatives before they are synthesized. acs.orggu.se This can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the most promising characteristics. nih.govyoutube.com

ML algorithms, such as graph neural networks, can learn the relationship between a molecule's structure and its properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. gu.senih.gov By applying these models to virtual libraries of this compound derivatives, researchers can identify candidates with optimal pharmacokinetic and pharmacodynamic properties for further investigation.

Machine Learning Application Predicted Property Impact on Research
Quantitative Structure-Property Relationship (QSPR)Solubility, pKa, LipophilicityPrioritization of synthetic targets with desirable physicochemical properties. nih.gov
ADME PredictionMetabolic stability, PermeabilityEarly identification of candidates with favorable pharmacokinetic profiles. nih.gov
Virtual ScreeningBinding affinity to biological targetsAccelerated discovery of potent bioactive molecules.
Generative ModelsDesign of novel molecular structuresExploration of new chemical space for innovative drug candidates.

Green Chemistry Advancements in Compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies across the chemical sciences. tandfonline.com For the synthesis of this compound and its derivatives, future research will focus on developing more environmentally friendly processes. benthamdirect.com This includes the use of safer solvents, renewable starting materials, and more energy-efficient reaction conditions. rsc.orgresearchgate.net

One promising area is the development of solid-state synthesis methods, which can eliminate the need for hazardous solvents. rsc.orgrsc.org Mechanochemical techniques, where reactions are induced by mechanical force, offer a solvent-free alternative to traditional solution-phase synthesis. rsc.orgrsc.org Additionally, the use of catalytic methods, including biocatalysis, can lead to more efficient and selective transformations with reduced waste generation. benthamdirect.com

Green Chemistry Principle Application in Synthesis Environmental Benefit
Use of Safer SolventsReplacement of hazardous solvents with water or ionic liquids. benthamdirect.comReduced toxicity and environmental pollution. rsc.org
Energy EfficiencyMicrowave-assisted synthesis, mechanochemistry. benthamdirect.comrsc.orgReduced energy consumption and reaction times. rsc.org
CatalysisUse of organocatalysts, photocatalysts, and enzymes. benthamdirect.comIncreased reaction efficiency and selectivity, reduced waste.
Waste PreventionAtom-economical reactions that maximize the incorporation of starting materials into the final product.Minimized generation of byproducts and waste streams.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-fluoro-4-hydroxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of fluorinated benzoic acid derivatives often involves halogenation and hydroxylation steps. For example, fluorination can be achieved using chlorine or nitric acid in ethanol/water under controlled conditions . To introduce the hydroxyl group, catalytic hydroxylation via metal complexes (e.g., Fe or Cu catalysts) or selective protection/deprotection strategies (e.g., using tert-butyl groups) may be employed. Reaction optimization should focus on temperature (e.g., maintaining 60–80°C to avoid side reactions) and stoichiometric ratios of reagents, monitored by TLC or HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Melting Point Analysis : Compare observed mp (e.g., ~180–190°C inferred from similar compounds like 2-Amino-5-fluorobenzoic acid, mp 182–184°C ) with literature values.
  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), fluorine coupling patterns, and hydroxyl/amino proton exchange .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for research use) .

Q. What are the critical storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store in airtight containers at 2–8°C to minimize hydrolysis of the hydroxyl and amino groups. Desiccants like silica gel should be used to avoid moisture absorption, which can lead to dimerization or decomposition . For long-term stability, consider lyophilization and storage under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer : Contradictions often arise from solvation effects or tautomerism. For example:
  • Solvent Polarity : Compare NMR spectra in DMSO-d₆ vs. CDCl₃; DMSO may stabilize zwitterionic forms, altering chemical shifts .
  • Tautomeric Equilibria : Use variable-temperature NMR (VT-NMR) to observe dynamic proton exchange between hydroxyl and amino groups .
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, as done for 2-Amino-5-fluorobenzoic acid .

Q. What strategies are effective for studying the compound’s reactivity in metal-catalyzed coupling reactions?

  • Methodological Answer : Design experiments to evaluate:
  • Catalyst Screening : Test Pd(0)/Pd(II), Cu(I), or Ni catalysts for Suzuki or Ullmann couplings. For example, Pd(PPh₃)₄ in DMF at 100°C may couple the benzoic acid moiety with aryl halides .
  • Substituent Effects : Fluorine’s electron-withdrawing nature may reduce nucleophilicity; introduce directing groups (e.g., boronic esters) to enhance regioselectivity .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates and optimize turnover rates .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) to calculate:
  • Electrostatic Potential Maps : Identify reactive sites for drug-target interactions (e.g., hydrogen bonding with enzymes) .
  • pKa Prediction : Estimate ionization states of the hydroxyl (predicted pKa ~4.5) and amino (pKa ~9.0) groups using software like MarvinSketch, guiding bioavailability studies .
  • Docking Simulations : Model interactions with biological targets (e.g., cyclooxygenase or kinase enzymes) to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.